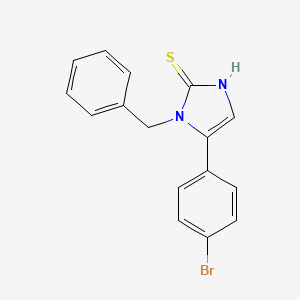

1-bencil-5-(4-bromofenil)-1H-imidazol-2-tiol

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, which is aromatic and thus contributes to the compound’s stability. The bromophenyl group is a bulky, electron-withdrawing group, which could impact the compound’s reactivity. The thiol group is a polar functional group that can participate in hydrogen bonding .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the thiol group could be oxidized to form a disulfide bond. The bromine atom on the bromophenyl group makes that carbon more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar thiol group could increase the compound’s solubility in polar solvents. The bromophenyl group could increase the compound’s molecular weight and decrease its volatility .Aplicaciones Científicas De Investigación

Aplicaciones farmacéuticas: Agentes antimicrobianos

Los compuestos con un anillo de imidazol, como el 1-bencil-5-(4-bromofenil)-1H-imidazol-2-tiol, son conocidos por sus propiedades antimicrobianas. Se pueden sintetizar y probar contra una gama de patógenos bacterianos y fúngicos. El grupo bromofenil puede mejorar estas propiedades, haciendo que el compuesto sea un candidato potencial para el desarrollo de nuevos antibióticos o medicamentos antifúngicos .

Agentes neuroprotectores

La estructura de este compuesto sugiere posibles actividades neuroprotectoras. La investigación indica que las moléculas con un núcleo de imidazol pueden ser beneficiosas para tratar enfermedades neurodegenerativas. Pueden funcionar modulando los sistemas de neurotransmisores o protegiendo el tejido neuronal del estrés oxidativo .

Ciencia de materiales: Síntesis de nuevos polímeros

En la ciencia de materiales, el this compound podría usarse como monómero para sintetizar nuevos polímeros. Estos polímeros podrían exhibir propiedades eléctricas o mecánicas únicas debido a la presencia del anillo de imidazol, lo que podría conducir a aplicaciones en electrónica o como materiales especiales.

Catálisis: Síntesis de compuestos heterocíclicos

Este compuesto podría servir como catalizador o precursor en la síntesis de otros compuestos heterocíclicos. Su anillo de imidazol es un motivo común en muchos productos farmacéuticos y agroquímicos, y su papel en la catalización de la formación de estos anillos podría ser invaluable para optimizar los procesos de producción .

Bioquímica: Inhibición enzimática

En bioquímica, el this compound puede actuar como un inhibidor enzimático. Al unirse a los sitios activos de las enzimas, podría regular las vías metabólicas en las que están involucradas esas enzimas, lo que lleva a posibles aplicaciones terapéuticas .

Agricultura: Regulación del crecimiento de las plantas

El grupo tiol en este compuesto podría interactuar con ciertas enzimas vegetales, afectando potencialmente el crecimiento y desarrollo. Esta interacción podría aprovecharse para crear nuevos agroquímicos que regulen el crecimiento de las plantas, mejoren los rendimientos de los cultivos o brinden resistencia a las plagas .

Direcciones Futuras

Propiedades

IUPAC Name |

3-benzyl-4-(4-bromophenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2S/c17-14-8-6-13(7-9-14)15-10-18-16(20)19(15)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYJVHNPNNEWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CNC2=S)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

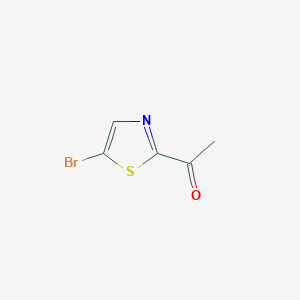

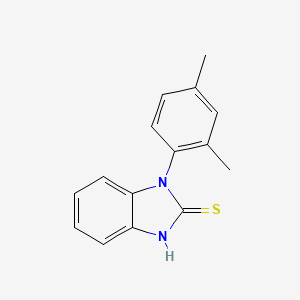

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.